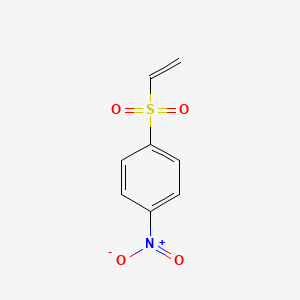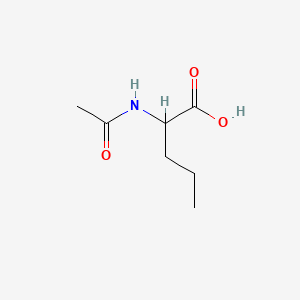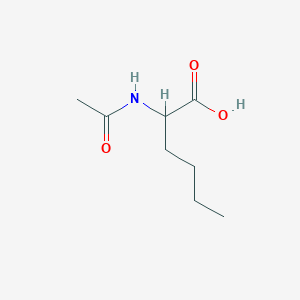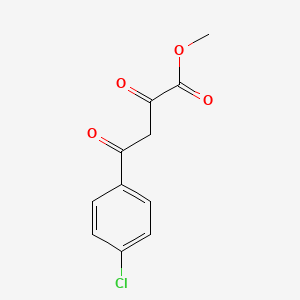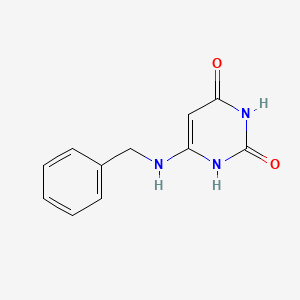![molecular formula C5H6N6 B1267332 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 5413-80-9](/img/structure/B1267332.png)
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
描述
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, which contributes to its unique chemical properties and biological activities .
生化分析
Biochemical Properties
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a pivotal role in biochemical reactions, particularly as a kinase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinases (CDKs), where it inhibits their activity by binding to the ATP-binding site . This inhibition is crucial in regulating cell cycle progression and preventing uncontrolled cell proliferation. Additionally, this compound has been shown to interact with other kinases, such as VEGFR2, by binding to their ATP pockets or allosteric sites .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CDKs leads to cell cycle arrest, thereby preventing cancer cell proliferation . Moreover, this compound has been observed to induce apoptosis in cancer cells by disrupting key signaling pathways . This compound also affects gene expression by altering the transcriptional activity of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases, thereby inhibiting their enzymatic activity . This binding interaction is facilitated by hydrogen bonding with key amino acid residues in the kinase active site . Additionally, this compound can induce conformational changes in the kinase structure, further enhancing its inhibitory effects . The compound also influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on cellular function, particularly in cancer cells . Prolonged exposure to the compound can lead to adaptive resistance in some cell lines, necessitating combination therapies to sustain its efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is relatively narrow, highlighting the importance of precise dosage optimization in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the renal route . The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It accumulates in tissues with high metabolic activity, such as the liver and kidneys . The localization of this compound within cells is influenced by its interaction with intracellular binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling molecules . Additionally, this compound can translocate to the nucleus, where it modulates the activity of nuclear kinases and transcription factors . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of this compound .
准备方法
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with cyanamide under acidic conditions to form the desired product. Another approach includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid .
In industrial settings, the production of this compound often employs one-pot multicomponent reactions. For instance, the reaction of 7, 2,4-dichlorobenzaldehyde, acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile under conventional or green conditions yields the corresponding pyrazolo[3,4-d]pyrimidine derivatives .
化学反应分析
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
作用机制
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of epidermal growth factor receptor tyrosine kinase, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, contributing to its anti-cancer properties .
相似化合物的比较
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other similar compounds such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits significant biological activities, including CDK2 inhibition, which is crucial for cancer treatment.
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine: Known for its inhibitory activity against casein kinase 1, which is involved in various central nervous system diseases.
The uniqueness of this compound lies in its specific inhibitory activity against epidermal growth factor receptor tyrosine kinase, making it a valuable compound for targeted cancer therapy .
属性
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSAXOJMBFFHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC(=NC(=C21)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278508 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5413-80-9 | |
| Record name | 5413-80-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the hydrogen bonding pattern of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives influence their crystal structure?
A: Research indicates that the presence or absence of water molecules significantly impacts the crystal structure of this compound derivatives. Anhydrous forms tend to form hydrogen-bonded sheets, while hydrated forms can exhibit more diverse structures. For instance, N(4)-methyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine crystallizes in a solvent-free form and displays sheet-like structures through hydrogen bonding []. Conversely, the monohydrate form of N(4)-methyl-N(4)-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, despite having five independent hydrogen bonds, forms a two-dimensional structure []. This highlights the role of water molecules in mediating hydrogen bonding and influencing the overall packing arrangement.
Q2: What is the significance of the intramolecular C-H...pi(arene) interaction observed in certain N(4)-alkyl-N(4)-aryl-4-aminopyrazolopyrimidine derivatives?
A: The intramolecular C-H...pi(arene) interaction plays a crucial role in dictating the conformation of N(4)-alkyl-N(4)-aryl-4-aminopyrazolopyrimidine molecules []. This interaction, where a hydrogen atom attached to a carbon interacts with the electron-rich pi system of an aromatic ring, influences the molecule's three-dimensional shape. For example, in compounds like N(4)-ethyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate, this interaction is prominent and contributes to their consistent conformational preference []. Conversely, in molecules lacking this interaction, such as N(4)-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, a different conformation is observed, likely driven by intermolecular hydrogen bonding interactions [].
Q3: How does the incorporation of 7-deaza-2′-deoxyxanthosine (3) impact the stability and base-pairing properties of oligonucleotides?
A: Studies demonstrate that incorporating 7-deaza-2′-deoxyxanthosine (3) into oligonucleotides significantly enhances their resistance to hydrolysis at the N-glycosyl bond compared to oligonucleotides containing 2′-deoxyxanthosine (1) []. This enhanced stability is attributed to the absence of the nitrogen atom at the 7-position in 7-deaza-2′-deoxyxanthosine. Despite this structural modification, 7-deaza-2′-deoxyxanthosine retains its ability to form base pairs with all four canonical DNA bases (adenine, guanine, cytosine, and thymine) similar to 2′-deoxyxanthosine, demonstrating its potential as a stable analog in DNA synthesis [].
Q4: How does the presence of a bromine atom at the 3-position affect the structure and function of a this compound nucleoside?
A: The introduction of a bromine atom at the 3-position in 3-Bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine significantly enhances the stability of DNA duplexes []. While the exact mechanism behind this stabilization remains to be fully elucidated, this modification highlights the potential of halogen substitutions in modulating the biophysical properties of nucleic acid analogs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





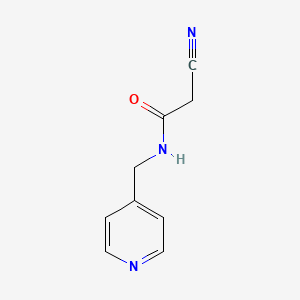
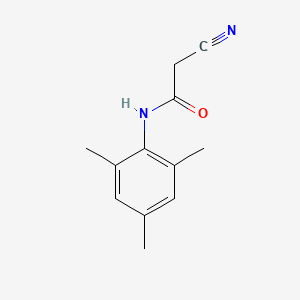
![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)
